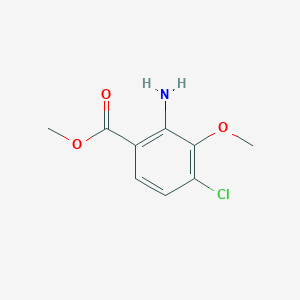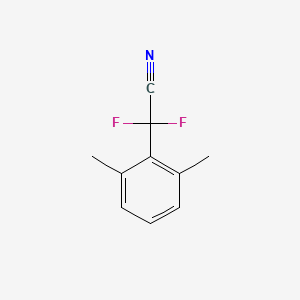
(2,6-Dimethylphenyl)(difluoro)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)(difluoro)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a difluoroacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(difluoro)acetonitrile typically involves the introduction of the difluoroacetonitrile group to a 2,6-dimethylphenyl precursor. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with difluoroacetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethylphenyl)(difluoro)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl)(difluoro)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with specific molecular targets. The difluoroacetonitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (3,5-Dimethylphenyl)(difluoro)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison:
- Structural Differences: While (2,6-Dimethylphenyl)(difluoro)acetonitrile has methyl groups at the 2 and 6 positions, (3,5-Dimethylphenyl)(difluoro)acetonitrile has them at the 3 and 5 positions. Difluoro(trimethylsilyl)acetonitrile contains a trimethylsilyl group instead of a phenyl ring.
- Reactivity: The position of the methyl groups can influence the reactivity and steric hindrance of the compound. The presence of the trimethylsilyl group in difluoro(trimethylsilyl)acetonitrile can affect its nucleophilicity and stability.
- Applications: Each compound has unique applications based on its structural features. For example, difluoro(trimethylsilyl)acetonitrile is often used in fluoroalkylation reactions, while this compound is more commonly used in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C10H9F2N |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3 |
Clave InChI |
NPHODTKDISPJFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(C#N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)
![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
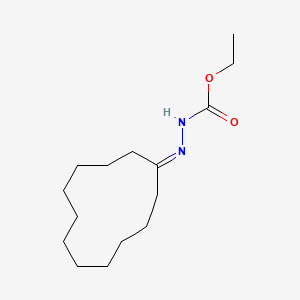

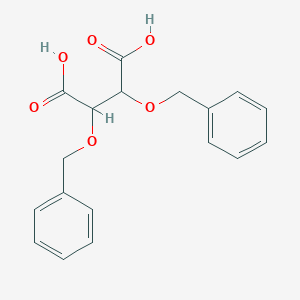
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
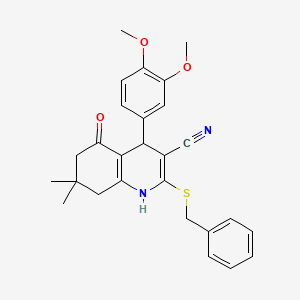
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
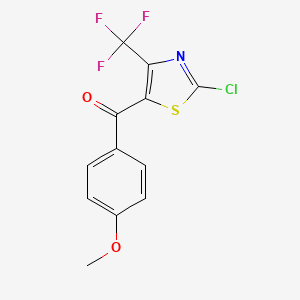
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)
